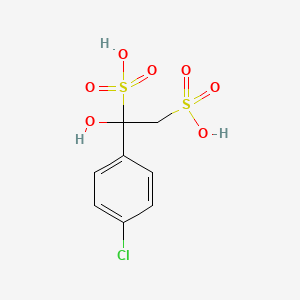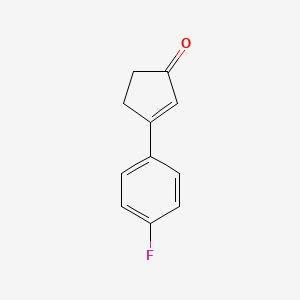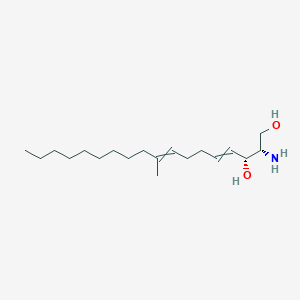
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide is a complex organic compound with a unique structure that includes multiple functional groups This compound is characterized by its 10-oxo group, diphenyl groups, and a conjugated system of double and triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Deca-6,8-dien-2-ynamide Backbone: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Introduction of the 10-oxo Group: The 10-oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Addition of Diphenyl Groups: The diphenyl groups are typically added via Friedel-Crafts acylation reactions using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 10-oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the conjugated system.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its conjugated system allows it to participate in electron transfer reactions, which can modulate cellular processes.
相似化合物的比较
Similar Compounds
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide: Similar compounds include other conjugated enynes and dienynes with different substituents.
Diphenylacetylene: A simpler compound with two phenyl groups attached to an acetylene moiety.
10-oxo-N,10-diphenyldeca-6,8-dien-2-yn-1-ol: A related compound with a hydroxyl group instead of the 10-oxo group.
Uniqueness
This compound is unique due to its combination of functional groups and conjugated system, which confer distinct chemical and biological properties
属性
CAS 编号 |
143372-12-7 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(25)23-20-15-9-6-10-16-20/h1,3,5-11,13-17H,2,4H2,(H,23,25) |
InChI 键 |
IJBFPVWBHUCDPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CCCC#CC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)

![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)

